molecular formula C9H9NO5 B3126180 (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 33173-27-2

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B3126180
CAS No.: 33173-27-2
M. Wt: 211.17 g/mol
InChI Key: JUHYZGPSJIUDDU-QMMMGPOBSA-N
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Description

“(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound that is also known as “3-(4-Nitrophenyl)propanoic acid” or "Benzenepropanoic acid, 4-nitro-" . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a chemoenzymatic strategy was designed to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid using L-threonine transaldolase from Pseudomonas sp .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a compound named “(4-nitrophenyl)sulfonyltryptophan” was synthesized and its structure was analyzed using X-ray crystallographic analysis and spectroscopic methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenyl)propanoic acid” include a yellow appearance and solid physical state . It has a melting point range of 166 - 168 °C .

Scientific Research Applications

Synthesis and Chemical Properties

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid and its derivatives are utilized in various synthesis processes, demonstrating their importance in organic chemistry. The compound serves as an intermediate in the synthesis of fire retardants, showcasing its utility in enhancing material safety. The optimal conditions for its production involve specific concentrations of nitric acid, controlled temperatures, and precise reaction times, emphasizing the importance of fine-tuning chemical reactions for desired outcomes (H. Yun-chu, 2002).

Biomedical Applications

In the biomedical field, derivatives of this compound are synthesized and evaluated for their potential therapeutic applications. These compounds have been studied for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives have shown significant efficacy, comparable to standard treatments, highlighting the compound's potential in developing new therapeutic agents (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

Material Science and Engineering

In material science, this compound derivatives play a role in the development of advanced materials. For instance, they are used in solid-phase synthesis to create optically active compounds, contributing to the field of optical materials and technologies. This synthesis process involves novel techniques and highlights the compound's versatility in creating materials with specific optical properties (D. Matiadis, K. Prousis, O. Igglessi-Markopoulou, 2009).

Environmental and Agricultural Applications

The environmental and agricultural sectors also benefit from the applications of this compound derivatives. For example, 3-NOP, a derivative, is studied for its ability to reduce methane emissions from ruminants, addressing concerns related to greenhouse gas emissions and climate change. The thorough assessment of its mutagenic and genotoxic potential ensures its safe use in agriculture, demonstrating the compound's role in sustainable environmental practices (A. Thiel, A. Schoenmakers, I.A.J. Verbaan, E. Chenal, S. Etheve, P. Beilstein, 2019).

Safety and Hazards

“3-(4-Nitrophenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the research and application of “(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” and similar compounds could involve their use in the synthesis of pharmaceuticals. For instance, a chemoenzymatic approach was applied for the gram-scale synthesis of chloramphenicol, an antibiotic with broad-spectrum antibacterial activity .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s hydroxy and nitrophenyl groups, which may form hydrogen bonds or undergo redox reactions .

Cellular Effects

It may influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYZGPSJIUDDU-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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